molecular formula C16H9Cl2F3N4O3 B2639177 Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 338966-75-9

Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Cat. No.: B2639177
CAS No.: 338966-75-9
M. Wt: 433.17
InChI Key: BOMPKBRPZUIPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a complex organic compound featuring a pyrimidine ring substituted with an amino group and a trifluoromethyl group, an oxazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The oxazole ring is then constructed via cyclization reactions involving appropriate precursors. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the oxazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: The trifluoromethyl and dichlorophenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium azide (NaN₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The trifluoromethyl group is particularly valuable for increasing the metabolic stability of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the trifluoromethyl group can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The oxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate: Similar structure but lacks the dichlorophenyl group.

    Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-difluorophenyl)-1,2-oxazole-4-carboxylate: Similar structure with fluorine atoms instead of chlorine.

Uniqueness

The presence of the dichlorophenyl group in Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

Properties

IUPAC Name

methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N4O3/c1-27-14(26)10-11(9-7(17)3-2-4-8(9)18)25-28-12(10)6-5-23-15(22)24-13(6)16(19,20)21/h2-5H,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMPKBRPZUIPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3=CN=C(N=C3C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.